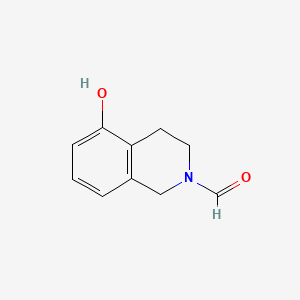

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde

CAS No.: 93982-05-9

Cat. No.: VC8389911

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93982-05-9 |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H11NO2/c12-7-11-5-4-9-8(6-11)2-1-3-10(9)13/h1-3,7,13H,4-6H2 |

| Standard InChI Key | REHVPMWAQZHMID-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=C1C(=CC=C2)O)C=O |

| Canonical SMILES | C1CN(CC2=C1C(=CC=C2)O)C=O |

Introduction

Chemical Identity and Structural Features

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The compound features a hydroxyl group at the C5 position and a formyl group at the C2 position, which contribute to its reactivity and utility in organic synthesis . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 93982-05-9 | |

| Molecular Formula | ||

| Molecular Weight | 177.20 g/mol | |

| Synonyms | SOQU-002 |

The compound’s structure has been confirmed via NMR and X-ray crystallography in related derivatives, revealing a boat conformation that influences its pharmacological interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3,4-dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde often begins with functionalized isoquinoline precursors. One approach involves the oxidation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives. For example, a reaction with 2-chloro-6-(trifluoromethyl)isonicotinonitrile in the presence of potassium carbonate and -methyl-2-pyrrolidone (NMP) yields structurally analogous compounds with 49% efficiency .

Reaction Conditions:

Industrial-Scale Production

Industrial methods optimize these steps for higher yields, employing silica-supported catalysts or Strecker-like reactions to introduce the aldehyde functionality. For instance, the formyl group at C2 is introduced via oxidation of methylene intermediates using chromium-based reagents .

Pharmacological Applications and Research Findings

Role in Dopamine Receptor Modulation

This compound is a precursor to LY3154207, a D1 PAM currently in phase 2 trials for Lewy body dementia (NCT03305809) . LY3154207 enhances dopamine signaling without inducing tachyphylaxis, a common limitation of orthosteric agonists. In preclinical studies, analogs of 3,4-dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde demonstrated:

-

Potency: EC values as low as 13.9 nM in human D1 receptor assays .

-

Selectivity: 25-fold higher potency in humans compared to murine models .

Neurochemical Effects

In vivo studies in transgenic mice expressing human D1 receptors revealed that derivatives increase acetylcholine release in the prefrontal cortex, suggesting potential cognitive benefits . These effects occur without the bell-shaped dose-response curves typical of direct agonists, highlighting the therapeutic advantage of allosteric modulation .

Physicochemical Properties and Stability

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like NMP and ethyl acetate but limited aqueous solubility . Stability studies under ambient conditions indicate no significant degradation over 24 months when stored in inert atmospheres .

Metabolic Profile

In vitro microsomal assays show low intrinsic clearance (6.4 mL/min/kg in mice), correlating with favorable pharmacokinetics in vivo . The unbound fraction in plasma exceeds 80%, ensuring sufficient bioavailability for central nervous system penetration .

| Quantity | Price (USD) | Purity | Updated |

|---|---|---|---|

| 1 g | $1,580 | 97.00% | 2021-12-16 |

| 5 g | $1,830 | 97.00% | 2021-12-16 |

| 25 g | $3,410 | 97.00% | 2021-12-16 |

These costs reflect its high value as a pharmaceutical intermediate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume